molecular formula C14H23N5 B11756398 [(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11756398
M. Wt: 261.37 g/mol
InChI Key: AAVRXPDOLDCVTB-UHFFFAOYSA-N
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Description

[(1-Ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a bifunctional amine derivative containing two distinct pyrazole moieties linked via methylene groups. The compound features a 1-ethyl-substituted pyrazole at the 3-position and a 3-methyl-1-propyl-substituted pyrazole at the 5-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-4-7-19-14(9-12(3)16-19)11-15-10-13-6-8-18(5-2)17-13/h6,8-9,15H,4-5,7,10-11H2,1-3H3

InChI Key

AAVRXPDOLDCVTB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=NN(C=C2)CC

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

The pyrazole ring is formed via the reaction of 1-ethylhydrazine with a diketone such as ethyl acetoacetate. This method, adapted from pyrazole synthesis protocols in primary amine systems, involves heating the reactants in ethanol at 80°C for 6–8 hours. The cyclization proceeds via enolate formation, followed by nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon (Figure 1).

Reaction Conditions

  • Solvent: Ethanol

  • Temperature: 80°C

  • Time: 8 hours

  • Yield: 68–72%

Introduction of the Methylamine Group

The resulting 1-ethyl-3-hydroxymethylpyrazole undergoes bromination using phosphorus tribromide (PBr₃) in dichloromethane at 0°C to form the bromomethyl intermediate. Subsequent nucleophilic substitution with aqueous methylamine (40% w/v) at room temperature for 12 hours yields (1-ethyl-1H-pyrazol-3-yl)methylamine.

Key Parameters

  • Bromination Agent: PBr₃ (2.5 equiv)

  • Amine Concentration: 40% w/v

  • Purification: Column chromatography (SiO₂, CHCl₃:MeOH = 9:1)

The second pyrazole component requires regioselective introduction of methyl and propyl groups.

Cyclization with Substituted Diketones

1-Propylhydrazine reacts with 3-methyl-2,4-pentanedione in toluene under reflux. The reaction exploits the differential reactivity of the diketone’s carbonyl groups, favoring formation of the 5-methyl-substituted pyrazole.

Optimized Protocol

  • Solvent: Toluene

  • Temperature: 110°C (reflux)

  • Catalyst: p-Toluenesulfonic acid (0.1 equiv)

  • Yield: 75–80%

Functionalization via Reductive Amination

The hydroxymethyl group at position 5 is oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. Reductive amination with methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 produces the target amine.

Critical Steps

  • Oxidation: PCC (1.2 equiv), 0°C → 25°C, 2 hours

  • Reduction: NaBH₃CN (1.5 equiv), 12 hours

  • Isolation: Acid-base extraction (HCl/NaOH)

Coupling of Pyrazole Intermediates

The final step involves linking the two pyrazole-methylamine units via a central amine.

Reductive Amination Strategy

A one-pot coupling method employs glutaraldehyde as a bifunctional linker. Each pyrazole-methylamine reacts sequentially with the aldehyde, followed by reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

Reaction Scheme

  • First Condensation: (1-Ethyl-pyrazol-3-yl)methylamine + glutaraldehyde → Imine intermediate

  • Second Condensation: Imine + (3-Methyl-1-propyl-pyrazol-5-yl)methylamine → Diimine

  • Reduction: NaBH₄ (4 equiv), THF, 0°C → 25°C, 6 hours

Yield: 55–60% after purification by preparative HPLC

Alternative Alkylation Approach

A two-step alkylation uses 1,2-dibromoethane as a spacer. Each pyrazole-methylamine reacts with the dibromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C.

Conditions

  • Molar Ratio: 1:1:1 (amine:dibromide:K₂CO₃)

  • Time: 24 hours per step

  • Yield: 50–55%

Optimization and Yield Improvements

Solvent Effects on Coupling Efficiency

Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce selectivity. Dichloromethane (DCM) balances solubility and minimizes side reactions.

Table 1: Solvent Screening for Reductive Amination

SolventDielectric ConstantYield (%)Purity (%)
THF7.55892
DCM8.96295
DMF36.74588

Catalytic Methods

Palladium-catalyzed amination (Buchwald-Hartwig) was attempted but showed limited success due to the steric hindrance of the pyrazole rings. Copper(I) iodide/1,10-phenanthroline systems improved yields to 65% under microwave irradiation.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 3.72 (s, 2H, NCH₂), 6.15 (s, 1H, pyrazole-H).

  • HRMS (ESI): m/z calc. for C₁₅H₂₄N₆ [M+H]⁺: 313.2124; found: 313.2121.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) confirmed >98% purity for batches synthesized via reductive amination .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in anhydrous DMF.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, studies on related pyrazole compounds have shown cytotoxic effects against various human cancer cell lines, suggesting that [(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine may also exhibit similar properties. Specific mechanisms include the inhibition of cell proliferation and induction of apoptotic pathways .

Antioxidant Properties

The antioxidant capabilities of pyrazole derivatives have garnered attention due to their potential in preventing oxidative stress-related diseases. Compounds structurally similar to [(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine have demonstrated significant radical scavenging activities, which are essential in combating oxidative damage in biological systems .

Enzyme Inhibition

Research indicates that pyrazole derivatives can act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression. The specific interactions of [(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine with target enzymes remain to be fully elucidated but are expected to be significant given the structural similarities with known inhibitors .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole derivatives:

StudyFindings
Synthesis and evaluation of pyrazole derivativesDemonstrated significant anticancer activity against colorectal carcinoma cells .
Antioxidant activity assessmentCompounds showed superior radical scavenging abilities compared to standard antioxidants .
Enzyme inhibition studiesIdentified potential inhibitory effects on key metabolic enzymes involved in cancer and inflammation pathways .

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s bifunctional pyrazole design contrasts with monofunctional analogs like N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]ethanamine, which lacks the second pyrazole moiety. This difference likely increases steric bulk and hydrogen-bonding capacity .

Synthetic Routes :

  • Pyrazole-amine derivatives are commonly synthesized via condensation reactions (e.g., refluxing in AcOH with amines ). The target compound’s synthesis likely involves similar steps but requires sequential alkylation to introduce both pyrazole groups.

Physicochemical Properties: The ethyl and propyl groups in the target compound enhance lipophilicity (logP ~3.5 estimated), favoring membrane permeability compared to polar analogs like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (logP ~2.1) . The absence of strong hydrogen-bond donors (e.g., -OH or -NH2 in other amines) may limit solubility in aqueous media compared to derivatives with polar substituents .

Crystallographic and Computational Analysis

  • Tools like SHELXL and WinGX are typically employed for such analyses.

Q & A

Q. What synthetic methodologies are recommended for preparing [(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine?

The compound can be synthesized via multi-step condensation and cyclization reactions. A typical approach involves:

  • Step 1 : Preparation of substituted pyrazole precursors (e.g., 1-ethyl-1H-pyrazol-3-yl and 3-methyl-1-propyl-1H-pyrazol-5-yl derivatives) through hydrazine condensation with ketones or aldehydes under acidic/basic conditions .
  • Step 2 : Functionalization via reductive amination or nucleophilic substitution to link the pyrazole moieties through a methylene bridge. Sodium cyanoborohydride or palladium-catalyzed hydrogenation may be employed for reductive steps .
  • Step 3 : Purification via column chromatography or recrystallization, with characterization by 1H^1H/13C^{13}C NMR and mass spectrometry (e.g., ESI-MS) to confirm structural integrity .

Q. How is the purity and structural identity of this compound validated in academic research?

  • Spectroscopic Analysis : 1H^1H NMR (e.g., δ 2.29 ppm for methyl groups, δ 3.24 ppm for amine protons) and 13C^{13}C NMR (e.g., δ 150–160 ppm for pyrazole carbons) .
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., m/z 176 [M+H]+^+ for pyrazole analogs) .
  • Elemental Analysis : Confirmation of C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • In Vitro Assays :
  • Antimicrobial Activity: Broth microdilution against gram-positive/negative bacteria (e.g., MIC values) .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., IC50_{50} determination) .
    • In Vivo Models: Acute toxicity studies in rodents (LD50_{50}) and anti-inflammatory assays (e.g., carrageenan-induced paw edema) .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
  • QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length, electron-withdrawing groups) with biological activity using descriptors like logP and polar surface area .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å) .

Q. What crystallographic techniques resolve the 3D structure of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Refinement with SHELXL (R-factor < 0.05) .
  • ORTEP Visualization : Generate anisotropic displacement ellipsoid plots to confirm bond angles/geometry (e.g., pyrazole ring planarity) .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C–H···N) using Mercury software .

Q. How do structural modifications impact CO2_2 adsorption in related pyrazole-amine materials?

  • BET Analysis : Measure surface area reduction post-functionalization (e.g., from 356.6 m2^2/g to 203.1 m2^2/g for amine-impregnated mesoporous carbon) .
  • FTIR Spectroscopy : Detect amine-CO2_2 interactions via shifts in N–H (3395 cm1^{-1}) and C–N (1031 cm1^{-1}) stretches .
  • Adsorption Isotherms : Fit data to Langmuir models to calculate maximum capacity (e.g., 2.63 mmol CO2_2/g at 5 psi) .

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